molecular formula C13H11ClO2S2 B3139874 Methyl 3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylate CAS No. 477857-89-9

Methyl 3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylate

Cat. No. B3139874
CAS RN: 477857-89-9
M. Wt: 298.8 g/mol
InChI Key: MOTOCFAZPDOJOQ-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylate, also known as Olmesartan methyl ester, is a chemical compound that belongs to the class of angiotensin II receptor antagonists. It is widely used in scientific research for its potential therapeutic applications in various diseases, including hypertension, cardiovascular diseases, and diabetes.

Scientific Research Applications

Chemical Synthesis and Modification

  • Synthesis of Thiophene Derivatives : Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, derived from methyl 3-hydroxythiophene-2-carboxylate, show potential in the synthesis of thiophene-2,4-diols and 3,5-dialkoxythiophene-2-carboxylic acids. These processes involve straightforward halogenation, O-alkylation, and hydrolysis steps, leading to high yields of the final products, which are valuable in various chemical syntheses (Corral & Lissavetzky, 1984).

  • Preparation of Halogenated Thiophene Derivatives : For insecticides like XR-693 and XR-906, the synthesis of halogenated 2-thiophenecarboxylic acid derivatives serves as a crucial step. This involves methods such as bromination, debromination, and chlorination, using thiophene raw materials to obtain products with selective insecticidal activity and low mammalian toxicity (Hull et al., 2007).

Molecular Structure Analysis

  • Crystal Structure Determination : Tetrazole derivatives containing chlorophenyl and methylsulfonyl groups have been analyzed via X-ray crystallography to understand their molecular structure and interaction within enzyme active sites. This research contributes to the development of COX-2 inhibitors (Al-Hourani et al., 2015).

  • Density Functional Theory Calculations : The local spin densities and oligomerization mechanism of 3-substituted thiophenes, including methylsulfanyl thiophene, have been studied using density functional theory. This research aids in understanding the electronic states and reactivity for coupling reactions in the synthesis of conjugated oligo- and polythiophenes (Ando & Ueda, 2002).

Advanced Chemical Reactions

  • Radical Relay Strategy in Synthesis : The photoinduced sulfonylation of methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite, utilizing a radical relay strategy under visible light, represents a novel approach for generating 3-(methylsulfonyl)benzo[b]thiophenes. This method demonstrates an efficient process for synthesizing sulfonyl-containing compounds (Gong et al., 2019).

  • Palladium-Catalyzed Arylation : The direct arylation of (3-thiophene)S(O)Me derivatives through palladium catalysis has been developed for synthesizing arylated sulfinylthiophene derivatives. This process is notable for its low catalyst loading and tolerance to various functional groups (Jiang et al., 2018).

properties

IUPAC Name

methyl 3-(4-chlorophenyl)-5-methylsulfanylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2S2/c1-16-13(15)12-10(7-11(17-2)18-12)8-3-5-9(14)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTOCFAZPDOJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)SC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301176293
Record name Methyl 3-(4-chlorophenyl)-5-(methylthio)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxylate

CAS RN

477857-89-9
Record name Methyl 3-(4-chlorophenyl)-5-(methylthio)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477857-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(4-chlorophenyl)-5-(methylthio)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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